2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a different functional group in place of the original one.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A simpler compound with similar piperidine moiety.
4-Methoxybenzothiazole: Shares the benzothiazole core with a methoxy group.
Piperine: A naturally occurring piperidine derivative with various biological activities.
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H23F2N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H23F2N3O2S/c1-26-14-3-2-4-15-16(14)22-18(27-15)24-9-5-13(6-10-24)17(25)23-11-7-19(20,21)8-12-23/h2-4,13H,5-12H2,1H3 |
InChI Key |
KTLAVIGJOQGMSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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